molecular formula C20H34O B600509 (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol CAS No. 25269-17-4

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol

Cat. No.: B600509
CAS No.: 25269-17-4
M. Wt: 290.48
InChI Key:
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Description

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol is a complex organic compound with the molecular formula C({20})H({34})O This compound is characterized by its unique structure, which includes multiple double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isoprene and other simple hydrocarbons.

    Formation of Intermediates: Through a series of reactions, including Diels-Alder reactions and selective hydrogenation, intermediates are formed.

    Final Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Catalysts: Employing catalysts to increase the yield and selectivity of the desired product.

    Purification: Implementing purification techniques such as distillation and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl(_2)).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential role in catalytic processes.

Biology

    Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    (1R,2E,4S,7E,11E)-4-Isopropyl-1,7,11-trimethylcyclotetradeca-2,7,11-trienol: Similar structure but different stereochemistry.

    Isocembrol: Another compound with a similar cyclotetradecatrien ring system.

Uniqueness

    Structural Features: The specific arrangement of double bonds and the hydroxyl group in (1R,2Z,4S,7E,11E)-4-Isopropyl-1,7,11-trimethyl-2,7,11-cyclotetradecatrien-1-ol gives it unique chemical properties.

    Reactivity: Its reactivity profile differs from similar compounds due to its distinct stereochemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(1R,2Z,4S,7Z,11Z)-1,7,11-trimethyl-4-propan-2-ylcyclotetradeca-2,7,11-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-16(2)19-12-11-18(4)9-6-8-17(3)10-7-14-20(5,21)15-13-19/h9-10,13,15-16,19,21H,6-8,11-12,14H2,1-5H3/b15-13-,17-10-,18-9-/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPXSYXFLHDPCK-MLVUXGSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C=CC(CCC(=CCC1)C)C(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC[C@@](/C=C\[C@@H](CC/C(=C\CC1)/C)C(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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